molecular formula C17H20BBrO2 B1527195 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester CAS No. 1422655-33-1

4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester

Cat. No. B1527195
CAS RN: 1422655-33-1
M. Wt: 347.1 g/mol
InChI Key: YYPTWLZSCKVHCM-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” is an organoboron compound that is extensively researched for its potential applications in organic synthesis and catalysis . It is a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boronic ester moiety, which is a stable and versatile functional group in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the boronic ester moiety. This moiety is relatively stable and can be converted into a broad range of functional groups .

Scientific Research Applications

Polymer Synthesis and Modification

One significant application is in the polymer science field, where it is used in the synthesis of π-conjugated polymers with specific end-functionalities. The Suzuki-Miyaura coupling polymerization technique employs this compound to afford high-molecular-weight π-conjugated polymers featuring boronic acid (ester) moieties at both ends. These polymers have potential applications in electronics and optoelectronics due to their conductive properties (Nojima et al., 2016).

Synthesis of Chiral Compounds

It also plays a crucial role in the efficient synthesis of chiral 1,1'-binaphthalenes through the asymmetric Suzuki-Miyaura reaction. This process has seen dramatic improvements by simplifying the purification of naphthylboronic acids, enabling the use of parent boronic acids instead of esters and bromo derivatives instead of iodo derivatives, thus facilitating access to chiral, sterically hindered binaphthalene derivatives (Genov et al., 2006).

Synthesis of Aryl Naphthalene Derivatives

A direct metal-free transformation from arylamines to aryl naphthalene-1,8-diamino boronamides, a type of masked boronic acid, has been developed based on Sandmeyer-type reactions. This showcases the versatility of boronic ester derivatives in facilitating complex synthetic transformations while tolerating a wide range of functional groups (Ding et al., 2019).

Metal-Free Borylation Methods

The compound is instrumental in metal- and additive-free photoinduced borylation methods for converting haloarenes directly to boronic acids and esters. This approach is particularly valuable in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis, offering a simpler, more environmentally friendly alternative to traditional metal-catalyzed borylation reactions (Mfuh et al., 2017).

Water-Soluble Boronic Acid Polymers

Furthermore, this chemical serves as a precursor in the facile synthesis of well-defined water-soluble boronic acid (co)polymers. These polymers have applications ranging from drug delivery to sensor technology, illustrating the broad utility of boronic ester derivatives in creating functional materials with specific chemical properties (Cambre et al., 2007).

Future Directions

The future directions for “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” involve further exploration of its potential applications in organic synthesis . The Suzuki–Miyaura coupling reaction, in particular, is a promising area for future research .

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that boronic esters like this compound are generally stable and readily prepared . These properties impact the bioavailability of the compound, making it a useful reagent in Suzuki–Miyaura cross-coupling reactions .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be marginally stable in water . This means that the presence of water can influence the compound’s stability and, consequently, its efficacy in Suzuki–Miyaura cross-coupling reactions .

properties

IUPAC Name

2-[4-(bromomethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPTWLZSCKVHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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